
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose is a synthetic derivative of glucose. It is characterized by the presence of an isopropylidene group at the 1,2 positions and a benzoyloxy group at the 3 position. This compound is often used as a protected form of glucose in various chemical reactions due to its stability and reactivity .
Preparation Methods
The synthesis of 1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose typically involves the protection of glucose derivatives. The isopropylidene group is introduced by reacting glucose with acetone in the presence of an acid catalyst. The benzoyloxy group is then added through esterification with benzoyl chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex carbohydrates and glycosides.
Biology: The compound serves as a protected form of glucose, facilitating studies on carbohydrate metabolism and enzyme interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is employed in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose involves its role as a protected glucose derivative. The isopropylidene and benzoyloxy groups protect the glucose molecule from unwanted reactions, allowing selective modifications at specific positions. This protection is crucial for the synthesis of complex molecules and for studying specific biochemical pathways .
Comparison with Similar Compounds
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose can be compared with other protected glucose derivatives such as:
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected glucose derivative with isopropylidene groups at the 1,2 and 5,6 positions.
3,6-dideoxy-3,6-imino-1,2-o-isopropylidene-α-d-glucofuranose: A compound used as an intermediate for the synthesis of hydroxylated pyrrolidines.
The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and modifications that are not possible with other derivatives.
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
phenyl 5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate |
InChI |
InChI=1S/C16H18O5/c1-4-11-12(13-15(19-11)21-16(2,3)20-13)14(17)18-10-8-6-5-7-9-10/h4-9,11-13,15H,1H2,2-3H3 |
InChI Key |
QXLXWUIPTLQVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=C)C(=O)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


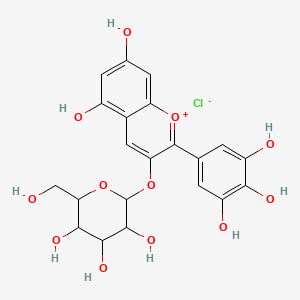
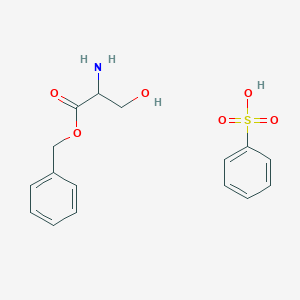

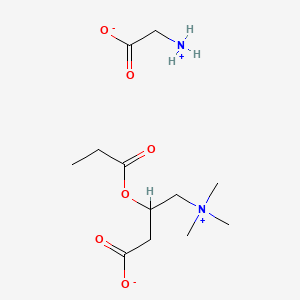
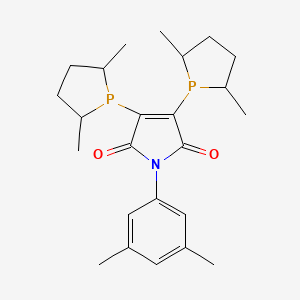
![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)
![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)



![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)

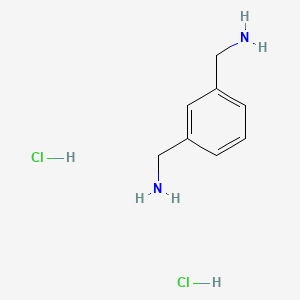
![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)
